molecular formula C20H12N2O4 B14803202 [(9H-fluoren-9-ylideneamino)oxy](3-nitrophenyl)methanone

[(9H-fluoren-9-ylideneamino)oxy](3-nitrophenyl)methanone

Cat. No.: B14803202
M. Wt: 344.3 g/mol
InChI Key: JMOOEKYDVDCTTI-UHFFFAOYSA-N
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Description

9H-fluoren-9-one O-(3-nitrobenzoyl)oxime is an organic compound with the molecular formula C20H12N2O4 It is a derivative of 9H-fluoren-9-one, where the oxime group is bonded to a 3-nitrobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-fluoren-9-one O-(3-nitrobenzoyl)oxime typically involves the reaction of 9H-fluoren-9-one with hydroxylamine to form the oxime, followed by acylation with 3-nitrobenzoyl chloride. The reaction conditions often include the use of a base such as pyridine or triethylamine to facilitate the acylation process.

Industrial Production Methods

While specific industrial production methods for 9H-fluoren-9-one O-(3-nitrobenzoyl)oxime are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

9H-fluoren-9-one O-(3-nitrobenzoyl)oxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of fluorenone.

    Reduction: Amino derivatives of fluorenone.

    Substitution: Various substituted oxime derivatives.

Scientific Research Applications

9H-fluoren-9-one O-(3-nitrobenzoyl)oxime has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 9H-fluoren-9-one O-(3-nitrobenzoyl)oxime involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the oxime group can form hydrogen bonds and interact with nucleophiles. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    9H-fluoren-9-one: The parent compound, lacking the oxime and nitrobenzoyl groups.

    9H-fluoren-9-one oxime: Similar structure but without the nitrobenzoyl group.

    3-nitrobenzoyl chloride: The acylating agent used in the synthesis.

Uniqueness

9H-fluoren-9-one O-(3-nitrobenzoyl)oxime is unique due to the presence of both the oxime and nitrobenzoyl groups, which confer distinct chemical reactivity and potential biological activity compared to its parent and related compounds.

Properties

Molecular Formula

C20H12N2O4

Molecular Weight

344.3 g/mol

IUPAC Name

(fluoren-9-ylideneamino) 3-nitrobenzoate

InChI

InChI=1S/C20H12N2O4/c23-20(13-6-5-7-14(12-13)22(24)25)26-21-19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)19/h1-12H

InChI Key

JMOOEKYDVDCTTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NOC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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